3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is a chemical compound with the molecular formula C7H14ClN3O. It is a spiro compound, characterized by a unique structure where a spiro atom connects two rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride typically involves a multi-step process. One common method includes the condensation of appropriate amines with spiro intermediates under controlled conditions. For instance, a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions has been reported for similar spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5), which is involved in the regulation of hormone secretion and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to act as a selective receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H15Cl2N3O |
---|---|
Molekulargewicht |
228.12 g/mol |
IUPAC-Name |
3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3O.2ClH/c8-6-10-7(5-11-6)1-3-9-4-2-7;;/h9H,1-5H2,(H2,8,10);2*1H |
InChI-Schlüssel |
PMCGAIRWEWSQDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12COC(=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.